![molecular formula C16H15FN4O B7641445 2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)
2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide
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Overview
Description
2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been studied extensively for its potential use in cancer therapy due to its ability to enhance anti-tumor immunity.
Mechanism of Action
2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide works by blocking the adenosine A2A receptor, which is known to suppress the immune response. By blocking this receptor, this compound enhances anti-tumor immunity and promotes the destruction of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It enhances anti-tumor immunity by blocking the adenosine A2A receptor, which is known to suppress the immune response. This compound has also been shown to promote the destruction of cancer cells and enhance the effectiveness of other cancer therapies.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide in lab experiments is its ability to enhance anti-tumor immunity and promote the destruction of cancer cells. However, one limitation is that it may not be effective in all types of cancer and may have different effects in different individuals.
Future Directions
There are several future directions for the study of 2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide. One direction is to further investigate its effectiveness in different types of cancer and in combination with other cancer therapies. Another direction is to study its long-term effects and potential side effects. Additionally, the development of new adenosine A2A receptor inhibitors may lead to the discovery of more effective cancer therapies.
Synthesis Methods
The synthesis of 2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide involves several steps, including the reaction of 6-cyanonicotinic acid with 4-fluorobenzylamine to form 6-(4-fluorobenzylamino)nicotinic acid. This intermediate is then reacted with 2-[(aminocarbonyl)amino]acetic acid to form this compound.
Scientific Research Applications
2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide has been studied extensively for its potential use in cancer therapy. It has been shown to enhance anti-tumor immunity by blocking the adenosine A2A receptor, which is known to suppress the immune response. This compound has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
properties
IUPAC Name |
2-[[(6-cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c17-13-3-1-11(2-4-13)7-12(16(19)22)9-20-15-6-5-14(8-18)21-10-15/h1-6,10,12,20H,7,9H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNJVMBQAPBHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CNC2=CN=C(C=C2)C#N)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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